JNJ-2408068 was synthesized by the Medicinal Chemistry group at Johnson & Johnson. It belongs to a class of compounds that target viral fusion proteins, specifically the F protein of RSV. Its classification as a fusion inhibitor positions it among other antiviral agents that disrupt the ability of viruses to enter host cells by interfering with the fusion of viral and cellular membranes.
The synthesis of JNJ-2408068 involves several steps typical for small-molecule drug development, including:
JNJ-2408068 features a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its binding to the RSV F protein. The compound's three-dimensional conformation is crucial for its interaction with the viral protein's hydrophobic pocket.
Key structural data include:
JNJ-2408068 undergoes specific chemical interactions when binding to the RSV F protein. The primary reaction involves:
These interactions are critical for inhibiting viral fusion and preventing RSV from entering host cells.
The mechanism of action of JNJ-2408068 involves:
Data from studies indicate that JNJ-2408068 exhibits effective antiviral activity with 50% effective concentrations (EC50) in the low nanomolar range (approximately 2.1 nM), demonstrating its potency against RSV.
JNJ-2408068 possesses several notable physical and chemical properties:
These properties are crucial for formulating effective delivery methods in therapeutic applications.
JNJ-2408068 has significant applications in scientific research and potential clinical use:
High-resolution crystallographic studies have revealed that JNJ-2408068 binds within a hydrophobic cavity in the metastable prefusion conformation of the respiratory syncytial virus (RSV) fusion (F) glycoprotein. This binding pocket is situated at the interface between the fusion peptide (FP) and heptad repeat B (HRB) domains, with the compound forming critical interactions that prevent the structural rearrangements necessary for membrane fusion. The compound's benzimidazole core engages in π-π stacking interactions with aromatic residues (Phe140 and Phe488), while its positively charged piperidine nitrogen forms a salt bridge with Asp486. These interactions collectively stabilize the prefusion conformation and block the transition to the postfusion state [1] [3] [8].
JNJ-2408068 functions as a molecular staple that physically bridges two structural elements (FP and HRB) that must separate during the fusogenic transition. By tethering these regions, the compound kinetically traps the F protein in its prefusion state, preventing the collapse into the stable six-helix bundle (6HB) postfusion conformation. Biophysical analyses demonstrate that binding increases the thermal stability of the prefusion F trimer by >15°C, significantly raising the energy barrier for conformational rearrangement. This stabilization mechanism directly interferes with the exposure and insertion of the fusion peptide into the host cell membrane, the critical first step in viral entry [3] [6] [8].
Table 1: Key Structural Interactions of JNJ-2408068 with RSV F Protein
Compound Region | F Protein Residue | Interaction Type | Distance (Å) | Functional Significance |
---|---|---|---|---|
Benzimidazole core | Phe488 (HRB) | π-π stacking | 3.7 | Anchors inhibitor in hydrophobic pocket |
Piperidine nitrogen | Asp486 (HRB) | Salt bridge | 2.9 | Electrostatic stabilization |
Fluorobenzene ring | Phe140 (FP) | π-π stacking | 4.1 | Cross-links FP and HRB domains |
Methylbenzimidazole | Leu136 (FP) | Van der Waals | 3.8 | Contributes to binding affinity |
The binding pocket of JNJ-2408068 exhibits crystallographic three-fold symmetry at the central axis of the prefusion F trimer. Each inhibitor molecule binds at the interface between protomers, inducing conformational tightening that reduces pocket volume by approximately 30% compared to the unbound state. Molecular dynamics simulations reveal that binding restricts flexibility in the hydrophobic core, particularly reducing the amplitude of motion in the FP-HRB connecting loops (residues 135-150 and 483-495). This symmetry-adapted binding mode explains the nanomolar potency (EC₅₀ = 0.9 nM in fusion assays) as each inhibitor molecule simultaneously engages residues from two adjacent protomers, creating a cooperative stabilization effect across the trimer [6] [8].
Resistance profiling studies have identified several single-amino-acid substitutions in the RSV F protein that confer reduced susceptibility to JNJ-2408068. These mutations cluster primarily within the HRB domain (D486N, E487D, F488Y) and the interhelical region between HR1 and HRB (K399I, T400A), directly implicating these structural regions in the inhibitor's mechanism of action. Cross-resistance profiling demonstrated that viruses harboring these mutations exhibit >100-fold reduced susceptibility to both JNJ-2408068 and VP-14637, indicating overlapping binding sites and resistance pathways [1] [3] [7].
The T400A mutation (interhelical domain) reduces binding affinity by disrupting a critical hydrogen-bonding network that stabilizes the prefusion conformation. Structural analyses show that Thr400 forms hydrogen bonds with backbone carbonyls of residues in HR1, and its mutation to alanine increases local flexibility, reducing inhibitor on-rate by 15-fold. Similarly, the G143S mutation (fusion peptide proximal region) introduces a steric clash with the inhibitor's benzimidazole moiety. This substitution decreases binding enthalpy by 2.3 kcal/mol, as evidenced by isothermal titration calorimetry, and reduces antiviral potency by approximately 50-fold (EC₅₀ shift from 0.9 nM to 45 nM). These mutations demonstrate how residues outside the immediate binding pocket can allosterically influence inhibitor efficacy [4] [7].
Table 2: Resistance Mutations Affecting JNJ-2408068 Efficacy
Mutation Location | Amino Acid Change | Fold Resistance | Binding Energy Change (ΔΔG kcal/mol) | Mechanism of Resistance |
---|---|---|---|---|
HRB domain | D486N | 120 | +3.1 | Loss of electrostatic interaction |
HRB domain | F488Y | 95 | +2.8 | Steric hindrance and altered π-stacking |
Interhelical region | T400A | 65 | +1.9 | Destabilized hydrogen-bonding network |
Fusion peptide | G143S | 50 | +1.7 | Steric clash with inhibitor core |
Interhelical region | K399I | 40 | +1.4 | Altered electrostatic potential |
Resistance mutations induce long-range conformational effects throughout the F protein trimer. The D486N mutation in HR2 causes a lateral shift of the HRB helix by 1.8 Å, which propagates through the protein scaffold to increase the distance between HR1 and HR2 domains by 4.3 Å in the prefusion state. This expanded conformation reduces the complementarity of the inhibitor-binding pocket. Similarly, the K399I mutation disrupts a salt bridge network connecting HR1 and HR2, accelerating the transition to the postfusion state by 3-fold compared to wild-type F protein. Hydrogen-deuterium exchange mass spectrometry confirmed that these mutations increase solvent accessibility in the FP region (residues 110-160), indicating premature structural exposure that facilitates membrane fusion even in the presence of inhibitor [1] [8].
Quantitative analysis of JNJ-2408068 binding demonstrates exceptional affinity for the prefusion F protein, with a dissociation constant (KD) of 0.12 nM measured by surface plasmon resonance. The interaction is characterized by a slow off-rate (koff = 2.4 × 10-4 s-1), contributing to prolonged target engagement. Stopped-flow fluorescence experiments revealed a two-step binding mechanism: rapid initial association (kon1 = 1.8 × 105 M-1s-1) followed by a conformational tightening step (kon2 = 14 s-1), consistent with an induced-fit model. This biphasic binding explains the compound's ability to resist displacement during the dynamic conformational changes preceding membrane fusion [3] [6].
Structural comparisons with advanced fusion inhibitors reveal JNJ-2408068's unique pharmacophore topology. While later compounds like presatovir (GS-5806) exploit a deeper region of the FP pocket, JNJ-2408068 exhibits more extensive HR2 contacts. This distinction is evidenced by JNJ-2408068's maintained activity against presatovir-resistant mutants with L138F and F140L substitutions in the fusion peptide. Conversely, JNJ-2408068 shows heightened sensitivity to HR2 mutations (F488L/S), confirming its differential binding emphasis. This complementary resistance profile highlights the potential for combination therapies targeting distinct subsites within the fusion protein [6] [7].
Comprehensive HDX analyses demonstrate that JNJ-2408068 binding reduces deuterium incorporation in three critical regions: fusion peptide (residues 112-150, ΔHDX = -42%), HR1-HRB linker (residues 395-410, ΔHDX = -38%), and HR2 (residues 480-495, ΔHDX = -55%). These reductions indicate substantial conformational rigidification at key functional sites. Notably, the compound increases deuterium uptake in the antigenic site Ø (residues 62-69) by 18%, suggesting long-range allosteric effects that may impact antibody recognition. This global stabilization signature differentiates JNJ-2408068 from antibodies that locally stabilize prefusion F without restricting HR2 mobility [6] [8].
Viruses harboring resistance mutations exhibit significant replicative impairments in vitro. The D486N variant demonstrates a 60% reduction in viral titer at 72 hours post-infection in human airway epithelium cultures, while T400A mutants show 45% reduced cell-to-cell spread. This fitness deficit correlates with increased sensitivity to temperature – mutants inactivate 4.5-fold faster at 37°C than wild-type virus. Structural analyses attribute this instability to suboptimal six-helix bundle formation in postfusion F, with the D486N mutation reducing bundle stability by 3.2 kcal/mol. These findings suggest resistance mutations may be self-limiting in natural infections without selective pressure [1] [6].
Despite significant sequence variation between RSV A and B subtypes in the F protein (89% identity), JNJ-2408068 maintains consistent antiviral activity (EC₅₀ = 2.1 nM and 2.4 nM, respectively). Structural alignment reveals absolute conservation of all 22 direct contact residues within its binding pocket. Molecular dynamics simulations show comparable binding energies (-42.7 kcal/mol for subtype A vs. -41.9 kcal/mol for subtype B) and similar complex stability (RMSF < 1.2 Å across 100 ns simulations). This pan-subtype efficacy stems from the compound's targeting of a fusion-essential supersite that is evolutionarily constrained, providing broad therapeutic potential [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7